molecular formula C28H44N2O5S B12777886 1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecantrienyl)-piperazine methanesulfonate CAS No. 102517-11-3

1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecantrienyl)-piperazine methanesulfonate

Cat. No.: B12777886
CAS No.: 102517-11-3
M. Wt: 520.7 g/mol
InChI Key: HSJWPJDJVJYZNT-MLPTUPEHSA-N
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Description

U 27 methanesulfonate is a compound belonging to the family of methanesulfonates, which are salts or esters of methanesulfonic acid. Methanesulfonates are known for their strong acidity and high solubility in water. They are widely used in various industrial and scientific applications due to their unique chemical properties.

Properties

CAS No.

102517-11-3

Molecular Formula

C28H44N2O5S

Molecular Weight

520.7 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C27H40N2O2.CH4O3S/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26;1-5(2,3)4/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3;1H3,(H,2,3,4)/b23-9+,24-13+;

InChI Key

HSJWPJDJVJYZNT-MLPTUPEHSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C.CS(=O)(=O)O

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of U 27 methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable base or alcohol. One common method is the reaction of methanesulfonic acid with sodium hydroxide to form sodium methanesulfonate. Another method involves the esterification of methanesulfonic acid with methanol to produce methyl methanesulfonate .

Industrial Production Methods

Industrial production of methanesulfonates often involves the oxidation of dimethyl sulfide with oxygen or chlorine. This process can be carried out in the presence of a catalyst to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

U 27 methanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonates can yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted compounds .

Scientific Research Applications

U 27 methanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of U 27 methanesulfonate involves its ability to act as an alkylating agent. It can methylate DNA and proteins, leading to changes in their structure and function. This property makes it useful in studying DNA repair mechanisms and in developing chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to U 27 methanesulfonate include:

Uniqueness

U 27 methanesulfonate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of solubility, stability, and reactivity compared to other methanesulfonates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

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